3-Undecylthiophene 3-Undecylthiophene
Brand Name: Vulcanchem
CAS No.: 129607-86-9
VCID: VC21147260
InChI: InChI=1S/C15H26S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h12-14H,2-11H2,1H3
SMILES: CCCCCCCCCCCC1=CSC=C1
Molecular Formula: C15H26S
Molecular Weight: 238.4 g/mol

3-Undecylthiophene

CAS No.: 129607-86-9

Cat. No.: VC21147260

Molecular Formula: C15H26S

Molecular Weight: 238.4 g/mol

* For research use only. Not for human or veterinary use.

3-Undecylthiophene - 129607-86-9

Specification

CAS No. 129607-86-9
Molecular Formula C15H26S
Molecular Weight 238.4 g/mol
IUPAC Name 3-undecylthiophene
Standard InChI InChI=1S/C15H26S/c1-2-3-4-5-6-7-8-9-10-11-15-12-13-16-14-15/h12-14H,2-11H2,1H3
Standard InChI Key STIIRMZYURVVGK-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC1=CSC=C1
Canonical SMILES CCCCCCCCCCCC1=CSC=C1

Introduction

Chemical Structure and Properties

Molecular Structure

3-Undecylthiophene features a five-membered aromatic thiophene ring with a sulfur heteroatom and a linear undecyl chain attached at the 3-position. Its structural characteristics can be compared with 3-hexylthiophene, a similar compound with a shorter alkyl chain.

Physical Properties

Based on the data available for related compounds, we can infer the physical properties of 3-Undecylthiophene. The following table presents estimated physical properties compared with the known properties of 3-hexylthiophene:

Property3-Undecylthiophene (estimated)3-Hexylthiophene (known)
Molecular FormulaC15H26SC10H16S
Molecular Weight~238 g/mol168.299 g/mol
Physical StateLiquid at room temperatureLiquid at room temperature
Density~0.95-1.0 g/cm³Not specified in sources
Boiling Point>300°C (estimated)Not specified in sources
SolubilitySoluble in organic solvents, insoluble in waterSimilar solubility profile

Electronic Properties

3-Undecylthiophene, like other 3-alkylthiophenes, possesses several key electronic characteristics:

  • The thiophene ring is electron-rich due to the presence of the sulfur heteroatom

  • The undecyl chain primarily affects physical properties (solubility, melting point) rather than electronic properties

  • The compound likely exhibits good charge transport capabilities, similar to other 3-alkylthiophenes

Synthesis Methods

Comparative Synthesis

The synthesis approach for 3-alkylthieno[3,2-b]thiophenes described in the literature provides insights into possible methods for synthesizing 3-Undecylthiophene:

"Four step synthesis of 3-alkylthieno[3,2-b]thiophenes in the literature was reduced to two steps in good yields, through the preparation of the mono ketone, i.e. 1-(thiophene-3-ylthio)alkan-2-one, from 3-bromothiophene and ring formation reaction."

While this refers specifically to the synthesis of the bicyclic system, similar approach using 3-bromothiophene as a starting material could potentially be adapted for 3-Undecylthiophene synthesis.

Applications and Research Relevance

Organic Electronics

Based on the applications of related compounds, 3-Undecylthiophene likely finds use in:

  • Organic semiconductors

  • Organic field-effect transistors (OFETs)

  • Organic photovoltaics (OPVs)

The long undecyl chain would enhance solubility in organic solvents and improve processability, making it suitable for solution-processed electronics.

Comparison with Related Thiophene Derivatives

Structure-Property Relationships

The following table compares 3-Undecylthiophene with related compounds:

CompoundStructureKey CharacteristicsPrimary Applications
3-UndecylthiopheneSingle thiophene ring with C11H23 chainEnhanced solubility, lower melting point compared to shorter-chain derivativesOrganic electronics, precursor for conductive polymers
3-HexylthiopheneSingle thiophene ring with C6H13 chainGood balance of solubility and solid-state packingOFETs, OPVs, sensors
3-Undecylthieno[3,2-b]thiopheneFused thiophene rings with C11H23 chainEnhanced conjugation, greater stabilityAdvanced organic electronics, optoelectronics

Effect of Alkyl Chain Length

The length of the alkyl chain in 3-alkylthiophenes significantly affects several properties:

  • Solubility: Longer chains (like undecyl) generally increase solubility in organic solvents

  • Crystallinity: Longer chains typically reduce crystallinity of the resulting polymers

  • Charge transport: Chain length can affect solid-state packing and thereby influence charge mobility

  • Hydrophobicity: As observed with similar compounds, "as the alkyl chains became longer, the polymers provide a more hydrophobic layer with CA up to 107°."

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